3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Description
3-(2-Chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (hereafter Compound A) is a urea derivative featuring a 2-chlorophenyl group and a 1-methylpyrazole-substituted phenethyl moiety. Its structure combines aromatic, heterocyclic, and hydrogen-bonding elements, making it a candidate for targeted biochemical interactions, particularly in enzyme inhibition (e.g., allosteric modulators) . The urea group (-NH-CO-NH-) facilitates hydrogen bonding, while the chlorophenyl and pyrazole moieties contribute to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-24-18(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)23-17-5-3-2-4-16(17)20/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEAZCZBYCYUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Compound A and Analogues
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Fluorophenyl (A vs. C):
The 2-chlorophenyl group in Compound A increases lipophilicity (higher logP) compared to the 4-fluorophenyl group in Compound C. Chlorine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in target binding pockets . - Pyrazole vs. Piperidine (A vs.
Functional Group Influence on Bioactivity
- Urea vs. Carboxamide (A vs. D): The urea group in Compound A forms stronger bidentate hydrogen bonds compared to the carboxamide in Compound D, which may enhance binding affinity to enzymes or receptors .
- Hydroxyethyl in Compound C:
The 2-hydroxyethyl substituent in Compound C increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to Compound A .
Structural Insights from Analytical Tools
- Crystallography (SHELX/ORTEP):
SHELX and ORTEP-3 () could resolve Compound A’s crystal structure, revealing intramolecular interactions (e.g., H-bonding between urea NH and pyrazole N) critical for stability . - Noncovalent Interaction Analysis (Multiwfn): Tools like Multiwfn () and NCI plots () can map Compound A’s van der Waals surfaces and hydrogen-bonding networks, distinguishing it from analogues like B and D .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
